4-methyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
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Overview
Description
4-methyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-methyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4-methyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reactive sites.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in biological assays for its activity against certain cell lines.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-methyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
4-methyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can be compared with other similar compounds such as:
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione: This compound has a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Another related compound with a different arrangement of rings and functional groups, used in different applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting properties.
Properties
Molecular Formula |
C21H16O3 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
7-methyl-5-phenyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
InChI |
InChI=1S/C21H16O3/c1-12-10-17-19(14-8-5-9-15(14)21(22)24-17)20-18(12)16(11-23-20)13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9H2,1H3 |
InChI Key |
BENKKFKZMFSIMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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